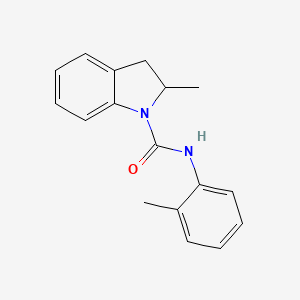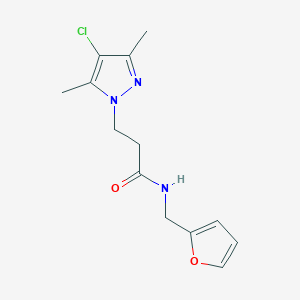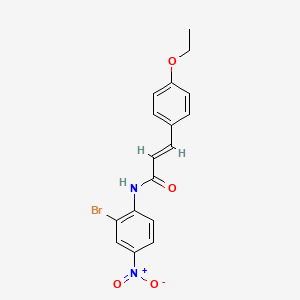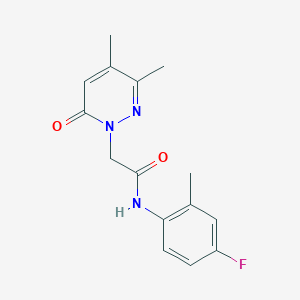![molecular formula C27H24ClNO5 B5486364 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate](/img/structure/B5486364.png)
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with methoxyphenyl and diphenyl groups, making it a subject of interest for researchers in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1-methyl-4,6-diphenylpyridinium salt under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO.ClHO4/c1-28-25(16-13-21-14-17-26(29-2)18-15-21)19-24(22-9-5-3-6-10-22)20-27(28)23-11-7-4-8-12-23;2-1(3,4)5/h3-20H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b16-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSQCKFHCMQKF-ZUQRMPMESA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B5486296.png)


![1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B5486315.png)
![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5486336.png)

![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5486359.png)


![2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5486387.png)
